molecular formula C9H9N3O2S B12872492 1-(5-Ethyl-3-nitrothiophen-2-yl)-1H-pyrazole

1-(5-Ethyl-3-nitrothiophen-2-yl)-1H-pyrazole

Cat. No.: B12872492
M. Wt: 223.25 g/mol
InChI Key: GNQFMNZZVNELFU-UHFFFAOYSA-N
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Description

1-(5-Ethyl-3-nitrothiophen-2-yl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring linked to a thiophene moiety substituted with an ethyl group at position 5 and a nitro group at position 2. This structure combines the aromatic stability of pyrazole with the electronic effects of the nitro and ethyl groups on the thiophene ring, making it a candidate for diverse applications, including pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

1-(5-ethyl-3-nitrothiophen-2-yl)pyrazole

InChI

InChI=1S/C9H9N3O2S/c1-2-7-6-8(12(13)14)9(15-7)11-5-3-4-10-11/h3-6H,2H2,1H3

InChI Key

GNQFMNZZVNELFU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)N2C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-ethyl-3-nitrothiophen-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions starting from simple precursors such as acetic acid and sulfur.

    Nitration: The thiophene ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Alkylation: The ethyl group is introduced at the 5-position of the thiophene ring through an alkylation reaction using ethyl bromide.

    Formation of the Pyrazole Ring: The final step involves the formation of the pyrazole ring by reacting the substituted thiophene with hydrazine and an appropriate aldehyde or ketone under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(5-Ethyl-3-nitrothiophen-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.

    Substitution: The ethyl and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Reactivity

1-(5-Ethyl-3-nitrothiophen-2-yl)-1H-pyrazole possesses several functional groups that influence its chemical reactivity:

  • Pyrazole Ring : The electron-rich nature of the nitrogen atoms in the pyrazole ring facilitates electrophilic substitution reactions.
  • Nitro Group : This group can participate in nucleophilic substitution reactions, enhancing the compound's reactivity.
  • Thiophene Moiety : The thiophene ring allows for various coupling reactions, contributing to the compound's versatility in synthetic applications.

These properties enable the compound to interact with various biological targets, suggesting its potential in therapeutic applications.

Biological Activities

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Anti-inflammatory Properties : Compounds similar to 1-(5-Ethyl-3-nitrothiophen-2-yl)-1H-pyrazole have shown efficacy in reducing inflammation.
  • Analgesic Effects : The compound may possess pain-relieving properties, making it relevant in pain management studies.
  • Antimicrobial Activity : Studies suggest that this compound could be effective against various microbial strains.

Targeted Biological Interactions

1-(5-Ethyl-3-nitrothiophen-2-yl)-1H-pyrazole has been investigated for its interactions with metabolic enzymes linked to neurodegenerative diseases. For instance, it may inhibit enzymes such as acetylcholinesterase and carbonic anhydrase, providing insights into its therapeutic potential for conditions like Alzheimer's disease.

Medicinal Chemistry

The compound is being explored for its potential as a lead compound in drug development. Its structural modifications can enhance efficacy against specific biological targets. For example, research has indicated that alterations to the pyrazole structure can improve its activity against neurodegenerative disease-related enzymes.

Synthesis and Methodology

The synthesis of 1-(5-Ethyl-3-nitrothiophen-2-yl)-1H-pyrazole typically involves multi-step organic reactions. Common synthetic pathways include:

StepReaction TypeDescription
1Electrophilic SubstitutionIntroduction of substituents on the pyrazole ring.
2Nucleophilic SubstitutionModification of the nitro group for enhanced reactivity.
3Coupling ReactionsUtilization of thiophene moiety for complex molecule synthesis.

These methodologies allow researchers to explore various derivatives and their biological implications.

Case Studies

Several studies have focused on the pharmacological effects of pyrazole derivatives, including:

  • Neuroprotective Studies : Investigations into how modifications of the pyrazole structure can enhance neuroprotective effects against oxidative stress.
  • Antimicrobial Efficacy : Research demonstrating the effectiveness of certain derivatives against resistant microbial strains.

Mechanism of Action

The mechanism of action of 1-(5-ethyl-3-nitrothiophen-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Pyrazole Derivatives
Compound Name Heterocycle Substituents on Heterocycle Key Functional Groups Biological/Functional Relevance
1-(5-Ethyl-3-nitrothiophen-2-yl)-1H-pyrazole Thiophene 5-Ethyl, 3-Nitro Nitro, Ethyl Potential antimicrobial activity
QStatin [1-(5-Bromothiophene-2-sulfonyl)-1H-pyrazole] Thiophene 5-Bromo, 2-Sulfonyl Bromo, Sulfonyl Quorum sensing inhibition in Vibrio spp.
Ethyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate Pyridine 5-Nitro, 3-Carboxylate Nitro, Ester Synthetic intermediate, agrochemical relevance
3-(5-Nitro-2-furyl)-1-phenyl-1H-pyrazol-4-yl](phenyl)methanone Furan 5-Nitro, 4-Benzoyl Nitro, Benzoyl Bacteriostatic, fungicidal activity
Pyraclostrobin metabolites (e.g., 1-(4-chlorophenyl)-1H-pyrazole) Phenyl 4-Chloro Chloro Agrochemical persistence and metabolism

Key Observations:

  • Heterocycle Influence : Thiophene-based compounds (e.g., QStatin) exhibit strong bioactivity due to sulfur's electron-withdrawing effects, enhancing interactions with biological targets. Pyridine derivatives (e.g., Ethyl 1-(5-nitropyridin-2-yl)-...) may offer improved solubility via the carboxylate group .
  • Substituent Effects : Nitro groups enhance electrophilicity, facilitating interactions with nucleophilic residues in enzymes. Bromo and sulfonyl groups in QStatin contribute to its potency as a LuxR-type receptor inhibitor . Ethyl groups may increase lipophilicity, affecting membrane permeability .

Biological Activity

1-(5-Ethyl-3-nitrothiophen-2-yl)-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family, characterized by a five-membered aromatic ring containing two nitrogen atoms. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The unique structural features imparted by the ethyl and nitro substituents on the thiophene ring contribute significantly to its pharmacological profile.

Chemical Structure and Properties

The molecular structure of 1-(5-Ethyl-3-nitrothiophen-2-yl)-1H-pyrazole can be represented as follows:

C10H10N4O2S\text{C}_{10}\text{H}_{10}\text{N}_4\text{O}_2\text{S}

This compound features:

  • Pyrazole ring : A five-membered ring with two nitrogen atoms.
  • Thiophene moiety : A sulfur-containing aromatic ring that enhances the compound's reactivity.
  • Nitro group : An electron-withdrawing group that can influence biological activity.

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit notable anticancer properties. For instance, compounds structurally similar to 1-(5-Ethyl-3-nitrothiophen-2-yl)-1H-pyrazole have demonstrated efficacy against various cancer cell lines, including A549 cells (human lung adenocarcinoma) and other models. The anticancer mechanism is often linked to the inhibition of key metabolic enzymes involved in tumor progression.

A study reported that specific modifications in the pyrazole structure could enhance anticancer activity, suggesting that 1-(5-Ethyl-3-nitrothiophen-2-yl)-1H-pyrazole could be optimized for improved efficacy against cancer cells .

CompoundActivityTarget
1-(5-Ethyl-3-nitrothiophen-2-yl)-1H-pyrazoleModerateA549 cells
3-(4-Nitrophenyl)-1H-pyrazoleStrongVarious cancer lines
4-Amino-1H-pyrazoleBasic scaffoldPharmaceutical applications

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The presence of the nitro group enhances its interaction with bacterial targets, leading to effective inhibition of growth .

In vitro studies have demonstrated that compounds with similar structures exhibit moderate to good antimicrobial activity, suggesting a potential role for 1-(5-Ethyl-3-nitrothiophen-2-yl)-1H-pyrazole in treating infections caused by resistant pathogens .

3. Anti-inflammatory and Analgesic Properties

Pyrazoles are recognized for their anti-inflammatory effects, often surpassing traditional non-steroidal anti-inflammatory drugs (NSAIDs) in potency. The specific anti-inflammatory activity of 1-(5-Ethyl-3-nitrothiophen-2-yl)-1H-pyrazole has not been extensively documented; however, related compounds have shown significant efficacy in reducing inflammation through inhibition of cyclooxygenase enzymes .

The biological activities of 1-(5-Ethyl-3-nitrothiophen-2-yl)-1H-pyrazole can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes such as acetylcholinesterase and carbonic anhydrase, which are involved in neurodegenerative diseases.
  • Electrophilic Reactions : The electron-rich nature of the pyrazole nitrogen atoms allows for electrophilic substitutions that can lead to interactions with biological macromolecules.

Case Studies

Several studies have explored the biological effects of pyrazole derivatives:

  • Anticancer Study : A study evaluated various pyrazole compounds against A549 cells, revealing that modifications significantly affected cytotoxicity levels. Notably, compounds with electron-withdrawing groups demonstrated enhanced activity .
  • Antimicrobial Efficacy : Research on derivatives indicated strong activity against resistant bacterial strains, showcasing the potential clinical applications of compounds like 1-(5-Ethyl-3-nitrothiophen-2-yl)-1H-pyrazole in infectious disease management .

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